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Executive Summary
Ulodesine (BCX4208) is a potent, orally bioavailable small molecule inhibitor of purine

nucleoside phosphorylase (PNP). Developed by BioCryst Pharmaceuticals, it was investigated

primarily as a treatment for gout and initially for psoriasis. By inhibiting PNP, Ulodesine blocks

a key step in the purine salvage pathway, thereby reducing the production of uric acid. This

mechanism of action is upstream of and complementary to that of xanthine oxidase inhibitors.

While Ulodesine demonstrated significant efficacy and a generally well-tolerated safety profile

in Phase 2 clinical trials for gout, its development was discontinued after 2012. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, preclinical

and clinical development of Ulodesine, presenting a valuable case study for researchers and

professionals in drug development.

Introduction: The Rationale for Purine Nucleoside
Phosphorylase Inhibition
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway,

catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides

to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. In

humans, the end product of purine metabolism is uric acid. Elevated levels of uric acid, or
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hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and other

tissues, causing the painful inflammatory condition known as gout.[1]

Genetic deficiency of PNP in humans results in a severe T-cell immunodeficiency, highlighting

the enzyme's critical role in T-lymphocyte proliferation.[2] This observation provided the initial

rationale for developing PNP inhibitors for T-cell mediated autoimmune diseases and T-cell

malignancies.[3] Subsequently, the role of PNP in uric acid production made it an attractive

target for the treatment of gout.

Ulodesine was developed as a second-generation PNP inhibitor, following an earlier

compound, forodesine. The design of these inhibitors was guided by a structure-based drug

design approach, utilizing the three-dimensional crystal structure of the PNP enzyme to create

potent and specific inhibitors.[4][5]

Mechanism of Action
Ulodesine is a transition-state analog inhibitor of human PNP.[2][6] It potently inhibits the

enzyme with an IC50 of 0.5 nM. By blocking PNP, Ulodesine prevents the conversion of purine

nucleosides (inosine and guanosine) to their respective bases (hypoxanthine and guanine).

This action occurs upstream of xanthine oxidase, the target of conventional gout therapies like

allopurinol. The reduction in hypoxanthine and xanthine, which are precursors to uric acid,

leads to a decrease in overall uric acid production.[7]

The signaling pathway below illustrates the role of PNP in purine metabolism and the site of

action of Ulodesine.

Purine Nucleotides

Inosine

Guanosine

HypoxanthinePNP

Xanthine
Xanthine Oxidase

Uric AcidXanthine Oxidase

GuaninePNP

Ulodesine (BCX4208)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://ir.biocryst.com/news-releases/news-release-details/biocryst-presents-new-analyses-bcx4208-phase-2-studies-patients
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://pubmed.ncbi.nlm.nih.gov/10828318/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8494600/
https://pubmed.ncbi.nlm.nih.gov/15299840/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://www.researchgate.net/publication/286316803_ULODESINE_Purine_nucleoside_phosphorylase_inhibitor_Treatment_of_gout
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://ir.biocryst.com/static-files/e93c8c8b-28ce-4eeb-9cef-cc9ebe19eae8
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Purine Metabolism and the Mechanism of Action of Ulodesine.

Preclinical Development
In Vitro Studies
Ulodesine was identified as a potent inhibitor of human PNP with a reported IC50 of 0.5 nM. In

vitro studies demonstrated that in the presence of deoxyguanosine (dGuo), Ulodesine inhibits

the proliferation of lymphocytes stimulated by various factors, including mixed lymphocyte

reaction (MLR), IL-2, or Concanavalin A, with IC50 values of 0.159 µM, 0.26 µM, and 0.73 µM,

respectively.[2] This inhibition is a result of increased intracellular concentrations of

deoxyguanosine triphosphate (dGTP), which leads to apoptosis in T-cells, B-cells, and Natural

Killer (NK) cells.[2]

In Vivo Studies
In a mouse model, oral administration of Ulodesine resulted in elevated plasma levels of

dGuo, mimicking the biochemical phenotype of PNP-deficient patients.[2] A study utilizing a

novel acute hyperuricemia mouse model demonstrated that intravenous injection of Ulodesine
effectively eliminated the accumulation of uric acid in the blood.[8] This study also confirmed

the potent PNP inhibitory activity of Ulodesine with an IC50 of 2.293 nmol/L.[8]

Preclinical Data Summary
Parameter Value Reference

IC50 (Human PNP) 0.5 nM

IC50 (PNP in mouse model

enzyme assay)
2.293 nmol/L [8]

IC50 (Lymphocyte

proliferation, MLR-stimulated)

0.159 µM (in presence of 10

µM dGuo)
[2]

IC50 (Lymphocyte

proliferation, IL-2-stimulated)

0.26 µM (in presence of 10 µM

dGuo)
[2]

IC50 (Lymphocyte

proliferation, Con A-stimulated)

0.73 µM (in presence of 10 µM

dGuo)
[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.researchgate.net/publication/318836395_Establishment_of_a_novel_hyperuricemia_animal_model_using_mice_and_assessment_of_hyporuricemia_action_of_PNP_inhibitor_Ulodesine
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.researchgate.net/publication/318836395_Establishment_of_a_novel_hyperuricemia_animal_model_using_mice_and_assessment_of_hyporuricemia_action_of_PNP_inhibitor_Ulodesine
https://www.researchgate.net/publication/318836395_Establishment_of_a_novel_hyperuricemia_animal_model_using_mice_and_assessment_of_hyporuricemia_action_of_PNP_inhibitor_Ulodesine
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://pubmed.ncbi.nlm.nih.gov/20399911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Development
Ulodesine underwent clinical investigation for both psoriasis and gout.

Psoriasis Program (Phase 1 and 2a)
The initial clinical development of Ulodesine focused on its immunomodulatory effects for the

treatment of psoriasis, a T-cell mediated autoimmune disease.

Phase 1: A Phase 1 pharmacokinetic and safety study in healthy volunteers was initiated in

late 2004.

Phase 2a: A Phase 2a randomized, double-blind, placebo-controlled, dose-ranging trial was

conducted in patients with moderate to severe plaque psoriasis. The study met its primary

objectives of safety and tolerability. However, detailed quantitative efficacy results from this

trial are not publicly available.

Gout Program (Phase 2)
The primary clinical development program for Ulodesine shifted to its uric acid-lowering effects

for the treatment of gout. Several Phase 2 studies were conducted to evaluate its efficacy and

safety, both as a monotherapy and as an add-on to allopurinol.

A randomized, double-blind, multi-center, placebo-controlled Phase 2 study with a factorial

design was conducted to evaluate the urate-lowering activity and safety of various doses of

Ulodesine alone and in combination with different doses of allopurinol.[9]
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Study Parameter Details Reference

Study Design

Randomized, double-blind,

multi-center, placebo-

controlled, factorial design

[9]

Patient Population
87 gout patients with serum

uric acid (sUA) ≥ 8 mg/dL
[9]

Treatment Duration 21 days [9]

Ulodesine Doses 20 mg, 40 mg, 80 mg daily [9]

Allopurinol Doses 100 mg, 200 mg, 300 mg daily [9]

Primary Endpoint Change in sUA from baseline [9]

Key Findings:

A dose-response was observed for both Ulodesine and allopurinol.[9]

The combination of Ulodesine and allopurinol was superior to either drug alone in reducing

sUA.[9]

The mean reduction in sUA in the combination groups ranged from 2.4 to 5.6 mg/dL.[9]

In five of the nine combination groups, ≥80% of patients achieved an sUA concentration of <

6 mg/dL.[9]

The combination therapy was generally safe and well-tolerated.[9]

A larger Phase 2b study was initiated to evaluate Ulodesine as an add-on therapy in gout

patients who did not respond adequately to allopurinol alone.
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Study Parameter Details Reference

Study Design

Randomized, double-blind,

placebo-controlled, dose-

response

Patient Population

279 gout patients with sUA ≥

6.0 mg/dL on allopurinol 300

mg daily

[10]

Treatment Duration
12 weeks, with a 52-week

extension phase
[11]

Ulodesine Doses
5 mg, 10 mg, 20 mg, 40 mg

daily (plus allopurinol 300 mg)
[8]

Primary Endpoint
Proportion of patients with sUA

< 6 mg/dL at Day 85

Key Efficacy Results at 12 Weeks:

Treatment Group
Proportion of Patients with
sUA < 6 mg/dL

Reference

Placebo + Allopurinol 300 mg 18% [8]

Ulodesine 5 mg + Allopurinol

300 mg

33% - 49% (range across

doses)
[8]

Ulodesine 10 mg + Allopurinol

300 mg

33% - 49% (range across

doses)
[8]

Ulodesine 20 mg + Allopurinol

300 mg

33% - 49% (range across

doses)
[8]

Ulodesine 40 mg + Allopurinol

300 mg

33% - 49% (range across

doses)
[8]

Key Efficacy Results at 52 Weeks (Extension Phase):
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Treatment Group
Proportion of Patients with
sUA < 6 mg/dL

Reference

Placebo + Allopurinol 300 mg 19% [11]

Ulodesine 5 mg + Allopurinol

300 mg
45% [11]

Ulodesine 10 mg + Allopurinol

300 mg
47% [11]

Ulodesine 20 mg + Allopurinol

300 mg
64% [11]

Key Safety Findings:

Ulodesine as an add-on therapy was generally safe and well-tolerated through 52 weeks.

[11]

No unexpected adverse event signals were observed compared to placebo.[11]

A dose-dependent reduction in lymphocyte counts was observed, which plateaued by 12

weeks.[12]

Patients mounted a healthy immune response to a vaccine challenge, indicating preserved

immune function.[11][12]

A small Phase 2 trial was conducted in gout patients with moderate renal impairment.
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Study Parameter Details Reference

Study Design
Randomized, placebo-

controlled
[11]

Patient Population
20 gout patients with moderate

renal impairment
[11]

Treatment Duration 12 weeks [11]

Ulodesine Doses

5 mg, 10 mg daily (in

combination with allopurinol

200 mg)

[11]

Key Findings:

Ulodesine was found to be safe for use in patients with mild to moderate renal impairment.

[11]

Experimental Protocols
Detailed, step-by-step experimental protocols for the specific assays used in the Ulodesine
development program are proprietary to BioCryst Pharmaceuticals and are not publicly

available. However, based on the published information and standard laboratory practices, the

following methodologies were likely employed.

PNP Inhibition Assay
The IC50 of Ulodesine for PNP was likely determined using a spectrophotometric or HPLC-

based enzymatic assay. A common method involves monitoring the conversion of a substrate

like inosine to hypoxanthine.

General Protocol Outline:

Enzyme and Substrate Preparation: Recombinant human PNP is purified. A stock solution of

the substrate (e.g., inosine) is prepared in an appropriate buffer.

Inhibitor Preparation: A dilution series of Ulodesine is prepared.
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Enzymatic Reaction: The reaction is initiated by adding the enzyme to a mixture containing

the substrate, phosphate buffer, and varying concentrations of Ulodesine.

Detection: The rate of hypoxanthine formation is measured over time. This can be done by:

Spectrophotometry: Coupling the reaction with xanthine oxidase, which converts

hypoxanthine to uric acid, and measuring the increase in absorbance at 293 nm.

HPLC: Stopping the reaction at various time points and separating the substrate and

product by reverse-phase HPLC, with detection by UV absorbance.

Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate

the IC50 value.

Measurement of Serum Uric Acid
Serum uric acid levels in the clinical trials were likely measured using an enzymatic colorimetric

method.

General Protocol Outline:

Sample Preparation: Serum samples are collected from patients.

Enzymatic Reaction: Uricase is used to catalyze the oxidation of uric acid to allantoin and

hydrogen peroxide.

Colorimetric Detection: The hydrogen peroxide produced is then reacted with a chromogenic

substrate in the presence of peroxidase to produce a colored product.

Measurement: The absorbance of the colored product is measured using a

spectrophotometer, and the uric acid concentration is determined by comparison to a

standard curve.

Measurement of Plasma Hypoxanthine and Xanthine
Plasma levels of hypoxanthine and xanthine were measured by a liquid chromatography-

tandem mass spectrometry (LC/MS/MS) method.[7][11]
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General Protocol Outline:

Sample Collection and Stabilization: Blood samples are collected in heparin tubes containing

a PNP inhibitor (e.g., BCX-34) to prevent ex vivo purine metabolism.[11] Plasma is then

separated by centrifugation.

Sample Preparation: Plasma samples are deproteinized, typically by protein precipitation

with a solvent like acetonitrile.

Internal Standards: Stable isotope-labeled internal standards ([15N2] xanthine and [D2]

hypoxanthine) are added to the samples for accurate quantification.[11]

LC Separation: The prepared samples are injected onto an HPLC system, where

hypoxanthine and xanthine are separated from other plasma components on a

chromatographic column.

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer.

The molecules are ionized, and specific parent-to-daughter ion transitions for hypoxanthine,

xanthine, and their internal standards are monitored for quantification.

Data Analysis: The concentrations of hypoxanthine and xanthine in the samples are

calculated based on the peak area ratios of the analytes to their respective internal

standards, using a calibration curve.

The workflow for this analysis is depicted below.

Sample Preparation LC/MS/MS Analysis

Blood Collection
(with PNP inhibitor) Plasma Separation Protein Precipitation Supernatant Collection HPLC Separation Mass Spectrometry

(Detection & Quantification) Data Analysis
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Figure 2: General Workflow for LC/MS/MS Analysis of Plasma Hypoxanthine and Xanthine.
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The development of Ulodesine followed a path from initial investigation in autoimmune disease

to a more focused program in gout, which ultimately did not proceed to Phase 3.

Psoriasis Program Gout Program

2004: Phase 1 initiated 2007: Phase 2a initiated 2010: Phase 2 factorial study resultsShift in Indication 2010: Phase 2b add-on study initiated 2011: Positive 12-week Phase 2b results 2012: Positive 52-week Phase 2b results 2012: Declared 'Phase 3-ready' Post-2012:
Development Discontinued

Click to download full resolution via product page

Figure 3: Development Timeline of Ulodesine (BCX4208).

Following the positive 52-week data from the Phase 2b study in 2012, BioCryst announced that

Ulodesine was a "Phase 3-ready asset" and that they were in discussions with potential

partners for Phase 3 development and commercialization.[11] However, Ulodesine does not

appear in BioCryst's subsequent pipeline updates, and no Phase 3 trials were initiated. The

reasons for the discontinuation of the program have not been publicly disclosed by the

company.

Conclusion
Ulodesine (BCX4208) represents a well-characterized, potent inhibitor of purine nucleoside

phosphorylase that demonstrated significant promise as a novel therapy for gout. Its

mechanism of action, complementary to existing treatments, and the positive results from its

Phase 2 clinical program underscored its potential to address an unmet medical need in

patients who do not respond adequately to xanthine oxidase inhibitors alone. The decision to

halt its development after Phase 2, despite the positive data, highlights the complex

considerations in late-stage drug development, which can include strategic, financial, and

market landscape factors. The comprehensive data gathered on Ulodesine, from its structure-

based design to its clinical evaluation, provides a valuable and informative case study for the

scientific and drug development community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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